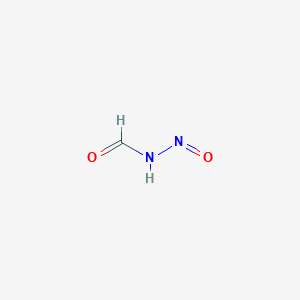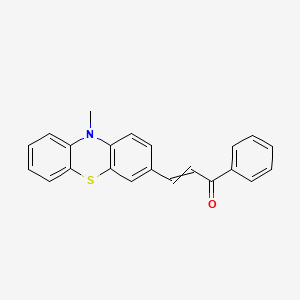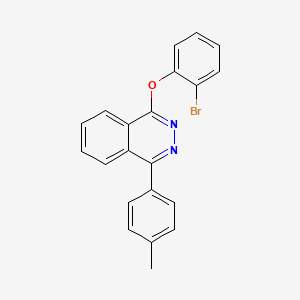![molecular formula C10H23NOSi B12521861 (3r)-3-[(Triethylsilyl)oxy]pyrrolidine CAS No. 651341-56-9](/img/structure/B12521861.png)
(3r)-3-[(Triethylsilyl)oxy]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3r)-3-[(Triethylsilyl)oxy]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a triethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3r)-3-[(Triethylsilyl)oxy]pyrrolidine typically involves the protection of the hydroxyl group in pyrrolidine with a triethylsilyl group. This can be achieved through the reaction of pyrrolidine with triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the deprotected pyrrolidine.
Substitution: The triethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride).
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Tetrabutylammonium fluoride (TBAF), tetrahydrofuran (THF), room temperature.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Deprotected pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(3r)-3-[(Triethylsilyl)oxy]pyrrolidine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential role in the synthesis of biologically active molecules.
Medicine: Explored for its use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (3r)-3-[(Triethylsilyl)oxy]pyrrolidine primarily involves its role as a protecting group. The triethylsilyl group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The protection is reversible, allowing for the selective deprotection and further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
(3r)-3-[(Trimethylsilyl)oxy]pyrrolidine: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(3r)-3-[(Tert-butyldimethylsilyl)oxy]pyrrolidine: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness: (3r)-3-[(Triethylsilyl)oxy]pyrrolidine is unique due to the specific steric and electronic effects imparted by the triethylsilyl group. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Propriétés
Numéro CAS |
651341-56-9 |
|---|---|
Formule moléculaire |
C10H23NOSi |
Poids moléculaire |
201.38 g/mol |
Nom IUPAC |
triethyl-[(3R)-pyrrolidin-3-yl]oxysilane |
InChI |
InChI=1S/C10H23NOSi/c1-4-13(5-2,6-3)12-10-7-8-11-9-10/h10-11H,4-9H2,1-3H3/t10-/m1/s1 |
Clé InChI |
WZAKQVQVBHTUNU-SNVBAGLBSA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@@H]1CCNC1 |
SMILES canonique |
CC[Si](CC)(CC)OC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)
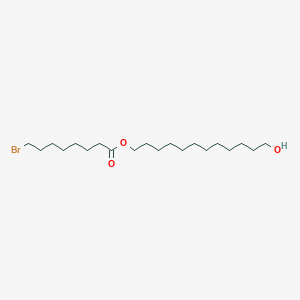
![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)

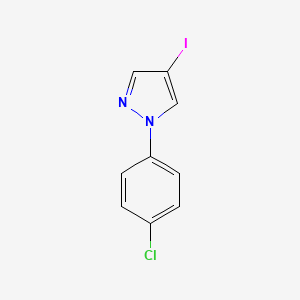
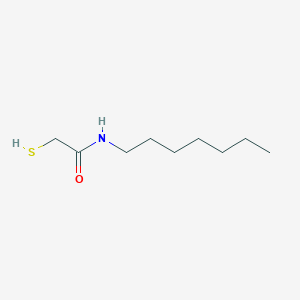
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)
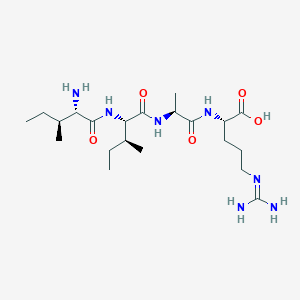
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
